Methyl Eicosapentaenoate-D3
説明
Methyl eicosapentaenoate-D3 (C₂₁H₃₁D₃O₂) is a deuterated derivative of methyl eicosapentaenoate, an esterified form of the omega-3 fatty acid eicosapentaenoic acid (EPA). The incorporation of three deuterium atoms at specific positions enhances its utility as a stable isotope-labeled internal standard in quantitative lipidomics and pharmacokinetic studies. This compound is particularly valuable for tracing EPA metabolism in vivo, enabling precise measurement of EPA-derived metabolites in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS) .
特性
分子式 |
C₂₁H₂₉D₃O₂ |
|---|---|
分子量 |
319.5 |
同義語 |
(5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-Eicosapentaenoic Acid Methyl Ester-D3; _x000B_(all-Z)-5,8,11,14,17-Eicosapentaenoic Acid Methyl Ester-D3; all-cis- 5,8,11,14,17-Eicosapentaenoic Acid Methyl Ester-D3; Methyl 5Z,8Z,11Z,14Z,17Z-Eicosapentaenoate-D3; Methyl all |
製品の起源 |
United States |
類似化合物との比較
Comparison with Structurally Similar Compounds
Methyl eicosapentaenoate-D3 belongs to the broader class of fatty acid methyl esters (FAMEs). Below is a comparative analysis with analogous compounds, emphasizing structural, analytical, and functional distinctions.
Structural Features


Key Observations :
- Chain Length and Unsaturation: Methyl eicosapentaenoate-D3 (C20:5) has a longer polyunsaturated backbone compared to ethyl linolenate (C18:3) and methyl palmitate (C16:0), which impacts lipid solubility and metabolic pathways.
- Deuterium Labeling: Unlike non-deuterated FAMEs, the D3 label in methyl eicosapentaenoate-D3 minimizes isotopic interference in MS analysis, improving quantification accuracy .
- Biosynthetic Origin: Sandaracopimaric acid methyl ester, a diterpenoid, diverges structurally from EPA-derived esters, reflecting distinct biological roles in plant resins vs. animal lipid metabolism .
Analytical Differentiation
Challenges and Limitations
- Synthetic Complexity : Deuterium labeling increases synthesis costs, limiting large-scale applications.
- Analytical Overlap: Co-elution with endogenous EPA esters necessitates high-resolution MS for differentiation .
Q & A
Q. What are the established synthesis protocols for Methyl Eicosapentaenoate-D3, and how is isotopic purity validated?
Methyl Eicosapentaenoate-D3 is synthesized via esterification of eicosapentaenoic acid (EPA) with deuterated methanol under acidic catalysis. Isotopic purity (>98% deuterium incorporation) is validated using:
- Nuclear Magnetic Resonance (NMR) : To confirm deuterium placement and rule out isotopic scrambling.
- Liquid Chromatography-Mass Spectrometry (LC-MS) : For quantification of deuterated vs. non-deuterated species via distinct mass-to-charge ratios.
Standard protocols recommend repeating synthesis batches under inert atmospheres to minimize oxidation .
Q. How is Methyl Eicosapentaenoate-D3 utilized as an internal standard in lipidomic studies?
As a deuterated analog, it serves as a stable isotope-labeled internal standard (SIL) to:
- Normalize matrix effects during LC-MS/MS by spiking known concentrations into biological samples.
- Quantify endogenous EPA via calibration curves, leveraging the mass shift between deuterated and non-deuterated ions.
Methodological best practices include verifying SIL stability under extraction conditions (e.g., solid-phase extraction pH) and confirming no endogenous interference .
Q. What analytical techniques are optimal for detecting Methyl Eicosapentaenoate-D3 in complex biological matrices?
- LC-MS/MS with Multiple Reaction Monitoring (MRM) : Targets specific precursor-to-product ion transitions (e.g., m/z 331 → 283 for EPA derivatives).
- Gas Chromatography (GC-MS) with derivatization : Methylation or silylation improves volatility for EPA-D3 separation.
Validation requires assessing recovery rates, limit of detection (LOD), and intra-day/inter-day precision using spiked plasma/liver homogenates .
Advanced Research Questions
Q. How can experimental designs address inter-individual variability in pharmacokinetic studies of Methyl Eicosapentaenoate-D3?
- Controlled dietary regimens : Standardize baseline EPA intake to minimize confounding.
- Crossover trials : Compare deuterated tracer kinetics in the same subjects under different conditions.
- Population pharmacokinetic modeling : Use nonlinear mixed-effects models (NONMEM) to quantify variability sources (e.g., age, CYP450 polymorphisms) .
Q. How should researchers resolve contradictions in reported bioavailability data for Methyl Eicosapentaenoate-D3 across studies?
- Systematic review frameworks : Apply PRISMA guidelines to assess heterogeneity in dosing, sample preparation, and analytical methods.
- Meta-regression : Test covariates like lipid matrix composition (e.g., triglyceride vs. phospholipid emulsions) impacting absorption.
- Sensitivity analysis : Exclude outliers due to methodological deviations (e.g., improper SIL storage) .
Q. What strategies ensure reproducibility in deuterated lipid tracer studies?
- Detailed SOPs : Document synthesis conditions (e.g., reaction time, temperature), storage (-80°C under argon), and LC-MS parameters.
- Open-data practices : Share raw mass spectra and chromatograms in repositories like MetaboLights.
- Inter-laboratory validation : Collaborate to replicate key findings using harmonized protocols .
Q. How can researchers formulate testable hypotheses for Methyl Eicosapentaenoate-D3’s role in specialized pro-resolving mediator (SPM) pathways?
- Tracer studies : Administer EPA-D3 to cell cultures or animal models, then quantify deuterated SPMs (e.g., resolvins) via MRM.
- Knockout models : Compare SPM synthesis in COX-2-deficient vs. wild-type systems.
- Computational docking : Predict EPA-D3 binding affinities to enzymes like 5-lipoxygenase using molecular dynamics simulations .
Q. What experimental controls are critical for assessing isotopic effects in Methyl Eicosapentaenoate-D3 metabolism?
Q. How can multi-omics approaches (e.g., lipidomics, transcriptomics) be integrated to study Methyl Eicosapentaenoate-D3’s metabolic fate?
- Correlative analysis : Pair LC-MS lipid profiles with RNA-seq data to identify enzymes co-expressed with deuterated metabolites.
- Pathway enrichment tools : Use platforms like MetaboAnalyst or KEGG to map deuterated EPA into anti-inflammatory pathways.
- Network modeling : Construct gene-metabolite interaction networks using Gaussian graphical models .
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